molecular formula C12H18ClNO4 B2493867 methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride CAS No. 2411201-69-7

methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride

Cat. No.: B2493867
CAS No.: 2411201-69-7
M. Wt: 275.73
InChI Key: WPUHTZVSIKCAJR-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is a chemical compound with the molecular formula C12H18ClNO4 It is a derivative of phenoxyacetic acid and contains an aminoethyl group and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(1-aminoethyl)-2-methoxyphenol.

    Esterification: The phenol is then esterified with methyl chloroacetate in the presence of a base such as sodium hydroxide to form methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride
  • Methyl 2-[4-(1-aminoethyl)-2-ethoxyphenoxy]acetate hydrochloride

Uniqueness

Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-8(13)9-4-5-10(11(6-9)15-2)17-7-12(14)16-3;/h4-6,8H,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQVWTDVZQLNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC(=O)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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